5-Methoxynaphthalene-1-carbaldehyde

Description

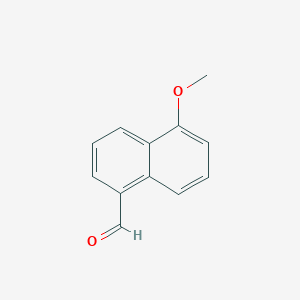

Structure

3D Structure

Properties

IUPAC Name |

5-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNWVZECIRJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467832 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134594-22-2 | |

| Record name | 5-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 5 Methoxynaphthalene 1 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for numerous reactions, including condensations, oxidations, and reductions.

The aldehyde functionality of 5-methoxynaphthalene-1-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. dntb.gov.uaiucr.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For instance, the reaction of this compound with 2-amino-4-methylphenol (B1222752) in methanol (B129727) results in the formation of the corresponding Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. iucr.orgbohrium.comnih.gov This particular reaction is typically stirred for an hour, and the product can be isolated by evaporating the solvent and recrystallizing from methanol. iucr.org The resulting Schiff base exhibits a twisted conformation where the naphthalene (B1677914) and phenol (B47542) rings are inclined to each other. dntb.gov.uaiucr.org

Similarly, condensation with other primary amines, such as those derived from pyrazoline, can occur. ijpsr.com These reactions are often carried out under reflux conditions in a suitable solvent like methanol. ijpsr.com

Table 1: Examples of Schiff Base Formation from this compound

| Primary Amine Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Amino-4-methylphenol | (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Methanol, stirring for 1 hour | iucr.orgbohrium.comnih.gov |

| Pyrazoline derivatives | Corresponding pyrazoline-based Schiff bases | Methanol, reflux | ijpsr.com |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-methoxynaphthalene-1-carboxylic acid. nih.gov This transformation can be achieved using various oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) or chromium trioxide. For a related compound, 3,7-dimethoxy-naphthalene-1-carbaldehyde, oxidation is carried out with potassium permanganate in an aqueous medium under reflux.

The resulting 5-methoxynaphthalene-1-carboxylic acid is a known compound with the chemical formula C12H10O3. nih.gov

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Potassium permanganate | 5-Methoxynaphthalene-1-carboxylic acid | Aqueous medium, reflux | smolecule.com |

| Chromium trioxide | 5-Methoxynaphthalene-1-carboxylic acid | - | smolecule.com |

The aldehyde can be reduced to the corresponding primary alcohol, (5-methoxynaphthalen-1-yl)methanol. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For the analogous 3,7-dimethoxy-naphthalene-1-carbaldehyde, the reduction is performed with sodium borohydride in methanol at room temperature. A similar process can be applied to this compound, which is a key step in the synthesis of the pharmaceutical agomelatine. google.comgoogle.com

Table 3: Reduction of this compound

| Reducing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Sodium borohydride | (5-Methoxynaphthalen-1-yl)methanol | Methanol, room temperature | smolecule.com |

| Lithium aluminum hydride | (5-Methoxynaphthalen-1-yl)methanol | - | smolecule.com |

This compound reacts with hydroxylamine (B1172632) to form this compound oxime. cymitquimica.com This reaction is a standard method for converting aldehydes and ketones into oximes. cymitquimica.com The oxime functional group is a versatile intermediate in organic synthesis and can undergo various further transformations, such as rearrangements and reductions. cymitquimica.commdpi.com

For the related 2-methoxynaphthalene-1-carbaldehyde oxime, the oxime functional group (-C=N-OH) is noted for its ability to participate in condensation and rearrangement reactions. cymitquimica.com

Table 4: Oxime Formation

| Reactant | Product | Reference |

|---|---|---|

| Hydroxylamine | This compound oxime | cymitquimica.com |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group on the naphthalene ring can be cleaved to yield the corresponding naphthol, 5-hydroxy-1-naphthaldehyde. This demethylation is a common transformation for aryl methyl ethers and often requires harsh conditions, such as the use of strong acids like hydrogen bromide in acetic acid. researchgate.net For instance, in a similar system, selective demethylation of a methoxy group ortho to an aldehyde has been achieved using boron tribromide (BBr3) in dichloromethane (B109758) at low temperatures. kiku.dk The resulting hydroxyl group can then be re-etherified. For example, the naphthol can be reacted with ethyl 5-bromovalerate in the presence of a base like potassium carbonate in DMF to attach a new ether linkage. kiku.dk

The selective cleavage of methoxy groups is a valuable strategy in the synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov Milder and more selective methods for demethylation are continuously being explored. researchgate.net

Reactivity of the Naphthalene Ring System

The naphthalene ring is an electron-rich aromatic system, susceptible to electrophilic attack. The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the substituents. The methoxy group at C-5 is a powerful activating group, directing incoming electrophiles to the ortho (C-4, C-6) and para (C-8) positions. Conversely, the carbaldehyde group at C-1 is a deactivating group, directing electrophiles to the meta positions (C-3, C-6, and C-8). The convergence of these effects, along with steric considerations, often leads to specific and predictable substitution patterns.

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for introducing an acyl group onto an aromatic ring. rsc.org In the case of methoxynaphthalene derivatives, the reaction is complex due to the presence of multiple potential sites for acylation. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetic anhydride (B1165640) using H-BEA zeolite as a catalyst can yield a mixture of 1-acyl-2-methoxynaphthalene and 6-acyl-2-methoxynaphthalene isomers. researchgate.net The selectivity towards a specific isomer can be influenced by reaction conditions, such as catalyst choice and temperature. researchgate.netresearchgate.net

For this compound, the strong activating effect of the C-5 methoxy group would primarily direct acylation to the C-6 and C-4 positions. However, the C-1 aldehyde group deactivates the ring and its meta-directing influence also favors the C-6 position. Steric hindrance between a potential incoming electrophile at C-4 and the adjacent C-5 methoxy group, as well as the peri-interaction with the C-1 aldehyde, suggests that substitution is most likely to occur at the C-6 position. The use of various Lewis acids like AlCl₃ or solid acid catalysts such as zeolites is typical for promoting these reactions. rsc.orgresearchgate.netniscpr.res.in

Table 1: Representative Conditions for Friedel-Crafts Acylation of Activated Arenes This table presents general conditions for Friedel-Crafts acylation on related activated aromatic compounds to illustrate typical experimental setups.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Reference |

|---|---|---|---|---|---|---|

| Anisole | Acetic Acid | P₂O₅ | Dichloroethane | 80 | 4-Methoxyacetophenone | niscpr.res.in |

| 2-Methoxynaphthalene | Acetic Anhydride | H-BEA Zeolite | - | 140 | 6-acyl-2-methoxy isomer & 1-acyl-2-methoxy isomer | researchgate.net |

| 2-Methoxynaphthalene | Acetic Anhydride | Zeolites USY, Beta | - | 100-180 | 1-acetyl-2-methoxynaphthalene & 2-acetyl-6-methoxynaphthalene | researchgate.net |

Halogenation, particularly bromination, is another key electrophilic aromatic substitution reaction. The electron-rich nature of the methoxynaphthalene system facilitates this transformation. Research on the bromination of naphthol derivatives demonstrates high reactivity and specific regioselectivity. For example, the bromination of 2-methoxynaphthalene using a system of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide in acetonitrile (B52724) proceeds efficiently to yield 1-bromo-2-methoxynaphthalene. rsc.org Similarly, 7-methoxy-2-naphthol (B49774) is monobrominated effectively under these conditions. rsc.org

When applying this to this compound, the directing effects of the substituents again play a crucial role. The C-5 methoxy group strongly activates the C-6 position for electrophilic attack. The C-1 aldehyde group deactivates the ring but also directs meta to the C-6 position. Therefore, bromination is strongly predicted to occur at the C-6 position. The choice of brominating agent and conditions can be tailored to control the reaction, with modern methods avoiding the use of elemental bromine in favor of systems that generate the electrophilic bromine species in situ. rsc.orggoogle.com

Table 2: Conditions for Bromination of Naphthalene Derivatives

| Substrate | Reagents | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | PIDA, AlBr₃ | Acetonitrile | 93 | 1-Bromo-2-naphthol | rsc.org |

| 2-Methoxynaphthalene | PIDA, AlBr₃ | Acetonitrile | 88 | 1-Bromo-2-methoxynaphthalene | rsc.org |

| 7-Methoxy-2-naphthol | PIDA, AlBr₃ | Acetonitrile | 54 | 8-Bromo-7-methoxy-2-naphthol | rsc.org |

| Methyl 6-methoxy-1-naphthoate | Br₂, H₂O₂ | Acetic Acid | >90 | Methyl 5-bromo-6-methoxy-1-naphthoate | google.com |

Synthesis and Mechanistic Studies of Advanced Derivatives

The aldehyde functional group of this compound is a versatile handle for constructing more complex molecular architectures through condensation and other reactions.

The aldehyde can readily undergo condensation reactions with nucleophiles to form larger, conjugated systems incorporating various heterocycles.

Benzimidazole (B57391) Derivatives: The synthesis of benzimidazole derivatives from the closely related 4-methoxynaphthalene-1-carbaldehyde has been well-documented. iucr.orgresearch-nexus.net The reaction involves the condensation of the aldehyde with benzene-1,2-diamine. When the reactants are used in a 1:1 molar ratio, the product is 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole. iucr.orgnih.gov If a 2:1 ratio of aldehyde to diamine is used, a subsequent reaction occurs to form 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole. iucr.orgnih.gov This straightforward synthesis, often catalyzed by mild acids or conducted thermally, demonstrates a reliable method for conjugating the naphthalene carbaldehyde scaffold to a benzimidazole ring system. iucr.orgsphinxsai.com

Indole (B1671886) Derivatives: The synthesis of 3-substituted indoles can be achieved through multi-component reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound. rsc.org In these reactions, the aldehyde (such as this compound) first condenses with the active methylene compound. The resulting adduct then undergoes a Michael addition with the indole at its nucleophilic C-3 position, followed by dehydration, to yield the final 3-substituted indole product. A wide variety of aldehydes and indole derivatives are compatible with this type of transformation, making it a powerful tool for creating diverse chemical libraries. rsc.orgd-nb.inforesearchgate.net

Bioisosterism is a strategy in drug design where a functional group or a whole substructure of a lead compound is replaced by another with similar physical or chemical properties to enhance potency, alter selectivity, or improve pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The naphthalene ring is recognized as a bioisostere of the indole ring system. scielo.br

A prominent example is the bioisosteric modification of melatonin (B1676174), a neurohormone containing a 5-methoxyindole (B15748) core. scielo.br Researchers have synthesized new compounds by replacing the indole ring of melatonin with a naphthalene ring. Specifically, derivatives of (6-methoxynaphthalen-2-yl)methylene)hydrazine were synthesized from the corresponding naphthalene carbaldehyde and evaluated for antioxidant activity. This work highlights that the naphthalene carbaldehyde scaffold, including structures like this compound, can serve as a valid starting point for designing bioisosteres of indole-containing bioactive molecules. scielo.br This replacement can maintain or even enhance biological activity while potentially offering a different intellectual property profile or metabolic fate. drughunter.com

The aldehyde functional group of this compound can be readily converted to an oxime by reaction with hydroxylamine. researchgate.netmdpi.com This transformation typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or triethylamine. mdpi.com

The resulting naphthalene carbaldehyde oxime is a versatile intermediate. The oxime hydroxyl group can be further functionalized, for example, through condensation with acetic anhydride to form oxime esters. mdpi.com These oxime and oxime ester derivatives are of significant interest due to their chemical reactivity and biological potential. Mechanistic studies have shown that certain oxime-bearing naphthalene derivatives can act as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov This activation was found to proceed through the induction of Nrf2 protein phosphorylation, demonstrating a specific molecular mechanism of action. nih.gov The formation of oximes from naphthalene carbaldehydes thus opens an avenue to advanced derivatives with potential applications in chemoprevention and other therapeutic areas. nih.govdoaj.org

Advanced Spectroscopic and Structural Elucidation of 5 Methoxynaphthalene 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are essential for verifying the primary structure of 5-Methoxynaphthalene-1-carbaldehyde. These spectra confirm the presence of all requisite protons and carbon atoms in their distinct chemical environments.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the methoxy (B1213986) group protons, and the six aromatic protons on the naphthalene (B1677914) ring. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum. The three protons of the methoxy group (OCH₃) will also appear as a sharp singlet, but at a much higher field. The six aromatic protons will resonate in the aromatic region, with their splitting patterns determined by their coupling to adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data by showing twelve distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the aldehyde group, the carbon of the methoxy group, and the ten carbons of the naphthalene ring system (four quaternary and six tertiary). The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group.

Predicted ¹H and ¹³C NMR Data Note: The following data are predicted values based on standard chemical shift increments and data from similar naphthalene structures. Actual experimental values may vary.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1-CHO | 10.1 - 10.4 (s, 1H) | 192.0 - 194.0 |

| 5-OCH₃ | 4.0 - 4.1 (s, 3H) | 55.0 - 56.0 |

| H-2 | 7.9 - 8.1 (d) | 124.0 - 126.0 |

| H-3 | 7.4 - 7.6 (t) | 128.0 - 130.0 |

| H-4 | 8.1 - 8.3 (d) | 130.0 - 132.0 |

| H-6 | 7.0 - 7.2 (d) | 105.0 - 107.0 |

| H-7 | 7.6 - 7.8 (t) | 127.0 - 129.0 |

| H-8 | 8.0 - 8.2 (d) | 118.0 - 120.0 |

| C-1 | - | 131.0 - 133.0 |

| C-4a | - | 125.0 - 127.0 |

| C-5 | - | 157.0 - 159.0 |

| C-8a | - | 128.0 - 130.0 |

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY, HSQC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is the primary method for assigning the signals of the protonated carbons in the naphthalene ring. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are spin-coupled to each other, typically over two or three bonds. lookchem.com For this compound, it would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4, H-6 with H-7, and H-7 with H-8), confirming their positions within the ring systems.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). iucr.org It is vital for piecing together the molecular structure by connecting fragments. Key expected correlations include the aldehyde proton to C-1 and C-8a, and the methoxy protons to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining conformation and the relative positions of substituents. For this molecule, a key NOESY correlation would be expected between the aldehyde proton (on C-1) and the peri-proton H-8, and between the methoxy protons (on C-5) and the peri-proton H-4 and H-6.

HETLOC (Heteronuclear Long-Range Correlation) and HSQMBC (Heteronuclear Single Quantum Multiple Bond Correlation): These are more advanced pulse sequences that can provide similar information to HMBC, sometimes with better resolution or the ability to measure long-range coupling constants more accurately.

¹H-¹H and ¹H-¹³C Coupling Constant Analysis for Configurational Assignment

The magnitude of the coupling constants (J-values) extracted from high-resolution 1D and 2D NMR spectra provides detailed information about the connectivity and geometry of the molecule. iucr.org

³J (H,H) Coupling: The three-bond coupling constants between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling, which helps confirm the substitution pattern.

Long-Range Coupling: Smaller four-bond (meta) and five-bond (para) couplings can also be observed, further aiding in the assignment of the aromatic protons.

ⁿJ (C,H) Coupling: Long-range coupling constants between protons and carbons, often determined from HMBC spectra, are invaluable for assigning quaternary carbons. For instance, the aldehyde proton's three-bond coupling to C-2 and two-bond coupling to C-1 would be distinct.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions from the aldehyde, ether, and aromatic functionalities.

Predicted IR Absorptions Note: These are characteristic frequency ranges for the expected functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aldehyde (C-H) | Stretch | 2810 - 2850 and 2710 - 2750 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 |

| Aromatic (C-H) | Out-of-plane bend | 750 - 900 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The naphthalene ring system is an excellent chromophore. The presence of the methoxy (auxochrome) and aldehyde (chromophore) groups extends the conjugation and influences the absorption maxima (λ_max). The spectrum is expected to show multiple strong absorption bands characteristic of the substituted naphthalene core. While specific data for the 5-methoxy isomer is scarce, related naphthaldehydes show strong absorptions in the 270–350 nm range. massbank.jp

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of 186.21 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₁₀O₂).

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses:

Loss of H·: A strong [M-1]⁺ peak from the loss of the aldehydic hydrogen.

Loss of CHO: An [M-29]⁺ peak corresponding to the loss of the formyl radical.

Loss of CH₃: An [M-15]⁺ peak from the methoxy group.

Loss of OCH₃: An [M-31]⁺ peak from the loss of the methoxy radical.

Analysis of a related isomer, 4-Methoxy-1-Naphthaldehyde, shows major fragments corresponding to the molecular ion ([M+H]⁺ at m/z 187) and fragments from the loss of a methyl radical followed by carbon monoxide ([M-CH₃-CO]⁺). A similar pathway could be anticipated for the 5-methoxy isomer.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Dihedral Angle Analysis

The conformation of methoxynaphthalene carbaldehydes is largely defined by the orientation of the methoxy and aldehyde functional groups relative to the naphthalene ring system. These orientations are best described by dihedral angles.

In the closely related isomer, 2-Methoxynaphthalene-1-carbaldehyde, the aldehyde and methoxy groups are slightly twisted out of the plane of the naphthalene ring. nih.goviucr.org The torsion angle involving the aldehyde group (C10—C1—C11—O1) is reported as 10.6 (3)°, while the methoxy group exhibits a C12—O2—C2—C3 torsion angle of 8.4 (2)°. nih.goviucr.org This slight twisting is a common feature in such substituted naphthalenes, arising from a balance between electronic conjugation effects, which favor planarity, and steric hindrance.

| Compound | Description of Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene-1-carbaldehyde | Torsion angle of aldehyde group (C10—C1—C11—O1) | 10.6 (3) | nih.goviucr.org |

| 2-Methoxynaphthalene-1-carbaldehyde | Torsion angle of methoxy group (C12—O2—C2—C3) | 8.4 (2) | nih.goviucr.org |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Angle between naphthalene and phenol (B47542) ring planes | 33.41 (4) | iucr.org |

| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | Angle between naphthalene and benzimidazole (B57391) ring planes | 39.22 (8) | research-nexus.netiucr.org |

| 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole | Angle between naphthalene and benzimidazole ring planes | 64.76 (6) | research-nexus.netiucr.org |

Intermolecular Interactions and Crystal Packing (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The solid-state architecture of methoxynaphthalene derivatives is stabilized by a network of non-covalent interactions. Weak C-H···O hydrogen bonds are a recurring motif. In the crystal structure of 2-Methoxynaphthalene-1-carbaldehyde, molecules are linked by intermolecular C–H···O hydrogen bonds, forming chains that extend along the c-axis. nih.goviucr.org Similarly, in 1,5-dimethoxynaphthalene, weak C—H···O interactions involving the methoxy groups lead to the formation of chains. nih.gov

| Compound | Interaction Type | Description/Distance | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene-1-carbaldehyde | C-H···O Hydrogen Bond | Forms chains along the c-axis. | nih.goviucr.org |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | π-π Stacking | Parallel-displaced, centroid-centroid distance = 3.819 (1) Å. | iucr.org |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | C-H···π Interaction | Contributes to the 3D framework. | iucr.org |

| 1,5-Dimethoxynaphthalene | C-H···O Hydrogen Bond | Forms chains along the nih.gov direction, C···O distance = 3.495 (1) Å. | nih.gov |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene | C-H···π and π-π Stacking | Forms face-to-face dimeric aggregates. | iucr.org |

Circular Dichroism (CD) Spectroscopy and Electronic Circular Dichroism (ECD) Calculations for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. rsc.orgmdpi.com It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution. nih.gov For chiral derivatives of this compound, the naphthalene moiety acts as a chromophore, and its electronic transitions give rise to characteristic CD signals.

The determination of the absolute configuration of a new chiral compound can often be achieved by comparing its experimental CD spectrum with that of a known analogue. researchgate.net However, a more robust and increasingly common approach involves the use of quantum chemical calculations, specifically time-dependent density functional theory (TD-DFT), to predict the Electronic Circular Dichroism (ECD) spectrum. researchgate.netmdpi.com

The process involves several steps. First, a conformational analysis is performed to identify all stable low-energy conformers of the molecule. mdpi.com Then, the ECD spectrum is calculated for each significant conformer. dtu.dk Finally, the individual spectra are Boltzmann-averaged to generate a theoretical ECD spectrum that can be directly compared with the experimental one. researchgate.netmdpi.com A good match between the calculated and experimental spectra allows for a confident assignment of the absolute configuration. mdpi.com The choice of the DFT functional and basis set can significantly impact the accuracy of the calculated spectra, and methods like the Coupled Cluster (CC2) level of theory can also be employed for high accuracy. nih.gov This combined experimental and theoretical approach provides a powerful tool for the stereochemical elucidation of complex chiral molecules, including potential chiral derivatives of this compound. rsc.orgdtu.dk

Computational Chemistry and Theoretical Investigations of 5 Methoxynaphthalene 1 Carbaldehyde

Conformational Analysis and Potential Energy Surface Mapping:Molecules can often exist in different spatial arrangements called conformations. This analysis involves calculating the energy of the molecule as its bonds are rotated. By mapping the potential energy surface, chemists can identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and dynamic behavior.

While detailed studies exist for related isomers, such as 2-Methoxynaphthalene-1-carbaldehyde, and for derivatives synthesized from methoxynaphthalene carbaldehydes, the specific computational data for the 5-methoxy isomer is not present in the surveyed literature. The generation of accurate data tables and detailed findings for 5-Methoxynaphthalene-1-carbaldehyde would necessitate original, unpublished research performed by computational chemists.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystalline solid. researchgate.netnih.gov By mapping properties onto a unique molecular surface, it provides a detailed picture of how neighboring molecules "see" each other.

Although a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, the principles of the technique can be described. The analysis generates a three-dimensional surface around a molecule, which is colored according to various properties, such as the normalized contact distance (dnorm). Red spots on the dnorm map highlight intermolecular contacts that are shorter than the van der Waals radii, indicating key interaction points like hydrogen bonds. nih.goviucr.org

C—H···O Hydrogen Bonds: Interactions between hydrogen atoms on the naphthalene (B1677914) ring or methoxy (B1213986) group and the oxygen atoms of the carbonyl and methoxy groups on adjacent molecules.

π–π Stacking: Interactions between the aromatic rings of neighboring naphthalene systems. researchgate.net

H···H Contacts: General van der Waals forces, which often represent a large percentage of the total surface contacts in organic crystals. nih.gov

C···H/H···C Contacts: Interactions involving the edges of the aromatic rings. nih.gov

These interactions collectively dictate the stability and structure of the molecular crystal. researchgate.net A quantitative breakdown from a typical Hirshfeld analysis provides precise percentages for each type of contact, offering a clear understanding of the forces responsible for the supramolecular assembly. nih.goviucr.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H/H···C | 28.0 |

| O···H/H···O | 21.2 |

| C···C | 3.5 |

| O···C/C···O | 1.8 |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis Chemical Shifts)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, providing a powerful complement to experimental analysis. ruc.dkaps.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method, one can derive the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, PBE0, ωB97XD) and basis set. ruc.dkmdpi.com Furthermore, incorporating the influence of a solvent through a computational model, such as the Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental data measured in solution. nih.gov For this compound, DFT calculations would predict the specific resonance frequencies for each of its distinct hydrogen and carbon atoms, aiding in the assignment of experimental spectra.

| Proton Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | 10.15 | 10.08 | -0.07 |

| H-2 | 7.85 | 7.89 | +0.04 |

| H-4 | 7.50 | 7.55 | +0.05 |

| H-6 | 7.20 | 7.18 | -0.02 |

| Methoxy (-OCH₃) | 4.05 | 4.01 | -0.04 |

UV-Vis Chemical Shifts: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. soton.ac.ukfaccts.de This method calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov The output of a TD-DFT calculation includes the absorption wavelength (λmax), the oscillator strength (which is related to the intensity of the absorption band), and the nature of the electronic transition (e.g., a π → π* transition, common in aromatic systems). nih.govmdpi.com The choice of functional is particularly critical for TD-DFT, with range-separated functionals like CAM-B3LYP and ωB97XD often providing more accurate results for aromatic and conjugated systems. soton.ac.uk For this compound, TD-DFT would predict the key absorption bands corresponding to electronic transitions within the naphthalene chromophore.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 298 | 0.58 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 275 | 0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations often focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD provides a trajectory that reveals how a molecule's conformation and interactions evolve. mdpi.com

For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior that are inaccessible through static calculations:

Conformational Dynamics: The simulation can explore the rotational freedom of the aldehyde and methoxy groups relative to the naphthalene ring, identifying the most populated conformations and the energy barriers between them.

Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal the detailed structure of the solvation shell, showing how solvent molecules arrange themselves around the solute and quantifying the strength of these interactions. nih.gov

Transport Properties: In a larger system, MD can be used to calculate properties like the self-diffusion coefficient, which describes the mobility of the molecule within a medium. mdpi.com

Aggregation Behavior: At higher concentrations, MD simulations can model the initial stages of self-assembly or aggregation, showing how multiple molecules of this compound might interact with each other in solution.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces between atoms. The results provide a microscopic view of the molecule's behavior, bridging the gap between its static structure and its macroscopic properties. chemrxiv.org

Applications in Complex Molecule Synthesis and Advanced Chemical Research

Strategic Use as a Key Organic Intermediate for Diversification

The aldehyde functionality of 5-Methoxynaphthalene-1-carbaldehyde serves as a reactive handle for a multitude of chemical transformations, allowing for its strategic use as a key intermediate for chemical diversification. This enables the synthesis of a wide array of more complex molecules from a common starting material, a core principle in diversity-oriented synthesis. acs.org

The compound's aldehyde group readily participates in classical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. More significantly, it is a precursor for forming imines and enamines, which are pivotal intermediates for introducing nitrogen-containing functionalities. For instance, condensation of this compound with appropriate diamines can yield complex heterocyclic structures. A direct example is its use in the synthesis of benzimidazole (B57391) derivatives, which are important pharmacophores. chemsrc.com

Furthermore, the entire 5-methoxynaphthalene moiety can be incorporated into larger molecular frameworks. Research has shown the utility of the related compound, 5-methoxynaphthalen-1-amine, as a monomer in the synthesis of advanced polyamides, demonstrating the scaffold's potential in polymer science. orientjchem.org The amine precursor can be synthesized from the carbaldehyde via reductive amination, highlighting a pathway for diversification from the aldehyde to advanced polymers. The versatility of the naphthalene (B1677914) core is also seen in its conversion to boronate esters, which can then participate in cross-coupling reactions, such as the Suzuki coupling, to form highly substituted polycyclic systems. nih.gov

Below is a table of representative molecules that can be synthesized from this compound or its close derivatives, showcasing its role as a key intermediate.

| Starting Material | Reagents/Conditions | Product | Application Area | Reference |

| This compound | o-Phenylenediamine | 2-(5-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | Heterocyclic Synthesis | chemsrc.com |

| 5-Methoxy-2-naphthol | Triflation, Borylation | 5-Methoxynaphthalene-2-boronate ester | Cross-Coupling Intermediate | nih.gov |

| 5-Methoxynaphthalen-1-amine | Poly-condensation | Polyamides | Functional Materials | orientjchem.org |

Building Block for the Construction of Functional Materials

The rigid, aromatic structure of the naphthalene ring system, combined with the electronic influence of the methoxy (B1213986) group, makes this compound an attractive building block for the synthesis of functional organic materials. These materials often derive their properties from the controlled arrangement of π-conjugated systems.

Polyamides incorporating the 5-methoxynaphthalene unit have been synthesized and shown to possess high thermal stability and interesting electrochemical properties, suggesting their potential use as semiconductor materials. orientjchem.org The incorporation of the naphthalene core into the polymer backbone imparts rigidity and influences the material's electronic characteristics.

Furthermore, Schiff bases derived from naphthaldehyde isomers have been investigated for their potential as anticorrosion coatings for metals like iron and copper. researchgate.net The formation of a Schiff base by condensing this compound with an appropriate amine would create a molecule capable of forming a protective film on a metal surface, an application of significant industrial importance. The design of such materials often involves computational studies, like Density Functional Theory (DFT), to predict their efficacy. researchgate.netresearchgate.net The broader class of heteropentalenes, which can be synthesized from aromatic precursors, are also under intense investigation for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), representing another avenue for the application of naphthaldehyde-derived structures. acs.org

Precursor for Advanced Heterocyclic and Polycyclic Systems

The reactivity of the aldehyde group is central to the role of this compound as a precursor for complex heterocyclic and polycyclic architectures. These molecular frameworks are the core of many pharmaceuticals, agrochemicals, and other specialty chemicals. univpancasila.ac.id

A prime example is the construction of benzimidazoles through condensation with o-phenylenediamines, directly incorporating the 5-methoxynaphthalene moiety into a medicinally relevant heterocyclic system. chemsrc.com The aldehyde can also be converted into an oxime by reacting with hydroxylamine (B1172632). cymitquimica.com Such oximes are valuable intermediates themselves, capable of undergoing oxidative cyclization to form fused heterocycles like isoxazoles, or participating in rearrangement reactions. cymitquimica.comuoi.gr

In the realm of polycyclic systems, the aldehyde provides a key electrophilic center for annulation reactions. For instance, naphthaldehydes are used in the synthesis of complex backbone amide linkers for solid-phase peptide synthesis, where the naphthalene unit forms a robust, polycyclic anchoring group. kiku.dk The aldehyde can undergo condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation, followed by intramolecular cyclization events to build intricate ring systems. This strategy is fundamental in the synthesis of many natural products and complex bioactive molecules. rsc.org The synthesis of substituted biphenyls and other polycyclic aromatic hydrocarbons via cross-coupling reactions of naphthalene derivatives further illustrates the utility of this scaffold in building molecular complexity. nih.gov

Design and Synthesis of Bioisosteric Analogs for Structure-Activity Relationship Studies

Bioisosterism, the strategy of replacing a functional group or molecular fragment with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. drughunter.com The naphthalene ring is a well-established bioisostere of other aromatic systems, particularly the indole (B1671886) ring found in many biologically active compounds. This compound is an ideal starting point for creating such analogs to probe structure-activity relationships (SAR).

A prominent example is in the development of analogues of melatonin (B1676174), a neurohormone containing an N-acetyl-5-methoxytryptamine core. Researchers have replaced the indole ring of melatonin with a naphthalene ring to create new compounds with potential antioxidant and cytotoxic activities. scielo.brscielo.br By condensing methoxynaphthaldehyde isomers with various hydrazines, libraries of naphthalene-based hydrazones are synthesized and evaluated, allowing for a systematic study of how this structural change affects biological function. scielo.brscielo.br

This bioisosteric replacement strategy has been successfully applied in other areas:

Antifungal Agents: N-acylhydrazones derived from methoxynaphthalene aldehydes have been optimized through bioisosteric replacement to yield compounds with potent activity against fungi like Paracoccidioides spp. and antimycobacterial activity against M. tuberculosis. researchgate.net

Enzyme Inhibitors: The naphthalene ring has been used as a bioisostere for the quinoxaline (B1680401) ring in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, leading to the synthesis of naphthalene-chalcone hybrids with anticancer properties. acs.org

Protein-Protein Interaction Inhibitors: In the search for trypanocidal agents that disrupt the PEX14–PEX5 protein-protein interaction, the introduction of a methoxynaphthalene moiety significantly improved binding affinity compared to simpler phenyl rings, highlighting its utility in SAR studies. acs.org

The table below summarizes key examples of bioisosteric replacement involving the methoxynaphthalene scaffold.

| Original Scaffold | Bioisosteric Replacement | Target Application | Reference |

| Indole (in Melatonin) | Naphthalene | Antioxidant, Cytotoxic Agents | scielo.brscielo.br |

| Quinoxaline | Naphthalene | VEGFR-2 Inhibition (Anticancer) | acs.org |

| Phenyl | Naphthalene | PEX14-PEX5 Inhibition (Trypanocidal) | acs.org |

Development of Chemical Probes and Analytical Reagents

Chemical probes are small molecules designed to interact with a specific biological target, often to visualize or measure a biological process. The structural and electronic properties of this compound make it and its derivatives suitable starting points for the development of such tools.

A compelling example is the synthesis of fluorescent pH probes from related methoxynaphthalene precursors like 6-methoxy-tetralone. rsc.org Through a Vilsmeier-Haack reaction, a key heterocyclic synthesis method, a pentacyclic pyrylium (B1242799) dye was created. This dye, after demethylation, functions as a "turn-on" fluorescent sensor capable of imaging intracellular pH changes during apoptosis. This demonstrates a clear synthetic pathway from a methoxynaphthalene core to a sophisticated chemical probe for cell biology research. rsc.org Given the reactivity of its aldehyde group, this compound could be employed in similar condensation-based strategies to construct novel fluorophores.

Additionally, naphthaldehyde derivatives are used to create analytical reagents for chemical synthesis. For example, they form the core of specialized linkers, such as the Naphthalene backbone Amide Linker (NAL), used in solid-phase peptide synthesis. kiku.dk These reagents are critical tools that facilitate the efficient and controlled assembly of peptides and other complex molecules. The development of molecules that inhibit specific biological pathways, such as the anti-inflammatory activity noted for a trimethoxynaphthalene-1-carbaldehyde derivative, also provides a foundation for creating probes by modifying the inhibitor structure with a reporter tag.

Future Research Directions and Emerging Paradigms for 5 Methoxynaphthalene 1 Carbaldehyde

Innovations in Sustainable and Catalytic Synthesis Methodologies

The synthesis of functionalized naphthalenes is undergoing a transformation guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. jetir.orgjddhs.comresearchgate.net A key focus is the development of novel catalytic systems that offer high efficiency and selectivity, minimizing the need for stoichiometric reagents and harsh reaction conditions.

Modern catalytic approaches are moving towards direct C-H bond functionalization, which avoids the lengthy preparation of pre-functionalized starting materials. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been developed, offering regioselectivity that can be switched between the C2 and C8 positions by modulating the reaction intermediates. researchgate.net Another innovative strategy involves the use of a transient directing ligand, which has been shown to overcome the inherent selectivity challenges in the C-H methylation of 1-naphthaldehydes, allowing for precise functionalization at either the peri or ortho positions. nih.gov

Furthermore, Indium(III)-catalyzed regioselective annulation of 3-formylchromones with alkynes presents a direct, one-pot method for constructing diverse 1-naphthaldehyde (B104281) derivatives. acs.org This process involves a unique aldehyde 1,3-translocation and CO2 extrusion, showcasing the potential of Lewis acid catalysis in developing novel and efficient synthetic routes. acs.org These catalytic methods represent a significant step towards more sustainable chemical production by improving atom economy and reducing the number of synthetic steps.

The "greenness" of a synthetic route can be quantitatively assessed using metrics like the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product. semanticscholar.org Future syntheses of 5-Methoxynaphthalene-1-carbaldehyde will likely be designed to minimize this factor by incorporating catalytic steps, using safer solvents, and reducing energy consumption through methods like microwave-assisted synthesis. nih.gov

| Catalytic System | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Additive | Regioselective C-H Halogenation | Switchable regioselectivity (C2 or C8) based on reaction conditions. | researchgate.net |

| Iridium or Palladium / Transient Directing Group | Regioselective C-H Methylation | Overcomes inherent selectivity to achieve precise ortho or peri functionalization. | nih.gov |

| Indium(III) Triflate | Regioselective Annulation | Direct, one-pot synthesis of 1-naphthaldehydes from readily available precursors. | acs.org |

| Iron(III) Chloride | Annulation of Aryl Acetaldehydes | Versatile and regioselective synthesis of polysubstituted naphthalenes under mild conditions. | researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding and controlling the reactivity of the naphthalene (B1677914) core is crucial for synthesizing novel derivatives. Traditionally, the regioselectivity of electrophilic aromatic substitution on naphthalene derivatives can be difficult to control. researchgate.net Future research will increasingly focus on uncovering unconventional transformations that provide access to previously inaccessible chemical space.

A prime example of controlling reactivity is the use of transient directing groups in the C-H methylation of 1-naphthaldehydes. nih.gov This strategy allows for a dichotomic selectivity between the proximal peri- and ortho-positions, a level of control that is challenging to achieve with conventional methods. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, revealed that while peri-metalation is energetically favorable, the subsequent transmetallation step occurs more readily at the ortho-iridacycle, leading to the observed ortho-selectivity. nih.gov

Unconventional transformations can also be triggered by subtle changes in the reaction environment. For example, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with morpholine (B109124) yields entirely different products depending on the atmosphere: 4-N-morpholino-1,2-naphthoquinone is formed in the presence of air, while 9H-dibenzo[a,j]-9-(2-hydroxynaphth-1-yl)xanthene is produced under an inert argon atmosphere. rsc.org This highlights the potential for discovering novel reactivity patterns by exploring parameters beyond typical reaction conditions. The aldehyde and methoxy (B1213986) groups of naphthaldehydes are often slightly twisted out of the plane of the naphthalene ring system, which can influence their reactivity and intermolecular interactions. researchgate.netnih.goviucr.org

| Transformation Type | Description | Example | Reference |

|---|---|---|---|

| Conventional Reactivity | Standard functionalization patterns, such as use as a starting material for Schiff base synthesis. | Condensation with primary amines to form imines. | researchgate.netnih.gov |

| Controlled Regioselectivity | Use of advanced catalytic systems to override inherent positional reactivity. | Transient directing group-mediated C-H methylation at the less-favored ortho position. | nih.gov |

| Unconventional Transformation | Formation of unexpected products due to subtle changes in reaction conditions or reagent behavior. | Atmosphere-dependent reaction of 2-hydroxy-1-naphthaldehyde with morpholine. | rsc.org |

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules like this compound. Density Functional Theory (DFT) is widely used to investigate molecular structure, vibrational frequencies, and reaction mechanisms. researchgate.netchemrevlett.com For instance, DFT calculations can accurately predict the infrared and Raman spectra of 1-naphthaldehyde, aiding in the unambiguous assignment of vibrational modes. researchgate.net Such computational studies can also elucidate the conformational landscape of complex naphthaldehyde derivatives, explaining experimental observations such as the splitting of carbonyl stretching bands in IR spectra. nih.govresearchgate.net

Beyond analysis, the next paradigm is the use of computational tools for predictive synthesis. This involves using algorithms and machine learning (ML) to forecast the optimal conditions for a desired chemical transformation. sunyempire.edu While still an emerging field, ML models are being developed to predict synthesis conditions (e.g., solvents, temperature, reagents) for complex materials like metal-organic frameworks (MOFs) based on the structure of the target compound. researchgate.net This data-driven approach has the potential to significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound by reducing the reliance on time-consuming trial-and-error experimentation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another established computational method used to predict the properties of molecules. sunyempire.edu By developing QSAR models for specific chemical series, researchers can better estimate the domain of applicability and gain confidence in the predictions, guiding the design of new derivatives with improved properties. sunyempire.edu

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and Spectroscopic Analysis | Predicts molecular geometry, vibrational frequencies, and helps interpret experimental spectra. | researchgate.netnih.gov |

| DFT / Reaction Pathway Analysis | Mechanistic Studies | Calculates transition state energies and reaction thermodynamics to explain selectivity and reactivity. | nih.govchemrevlett.com |

| Machine Learning (ML) | Predictive Synthesis | Forecasts optimal reaction conditions (solvents, temperature) to accelerate synthesis discovery. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Models relationships between chemical structure and properties to guide compound design. | sunyempire.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry represents a major technological advance in chemical manufacturing. nih.govumontreal.ca Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. flinders.edu.au

The modular nature of flow chemistry enables the creation of automated, multi-step synthesis platforms. mpg.defu-berlin.de These systems can combine different reaction modules to perform sequential transformations, purifications, and analyses in a single, uninterrupted process. flinders.edu.au Different architectures for these automated synthesizers have been developed, including linear, cyclic, and radial approaches, each offering unique advantages for versatility and efficiency. chemrxiv.org A radial arrangement, for instance, allows for the reuse of reaction modules within a single process, minimizing the required equipment and waste. fu-berlin.de

The integration of flow chemistry with other enabling technologies, such as microwave irradiation, can further accelerate reactions and improve efficiency. umontreal.ca For the synthesis of libraries of compounds based on the this compound scaffold, automated flow platforms offer unparalleled advantages. They can perform a series of reactions, such as reductive aminations, sulfonamide formations, and alkylations, in a combinatorial fashion to rapidly generate a diverse set of molecules for screening and development. chemrxiv.org This approach streamlines the synthesis process, reducing manual operations and accelerating the discovery timeline. flinders.edu.au

| Parameter | Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes and confinement. |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer durations ("scaling out"). |

| Multi-step Synthesis | Requires manual isolation and purification of intermediates. | Enables telescoping of multiple steps with in-line purification. |

| Library Synthesis | Labor-intensive and time-consuming. | Rapid and efficient generation of compound libraries through automation. |

Q & A

Q. What are the established synthetic routes for 5-Methoxynaphthalene-1-carbaldehyde, and what factors influence yield optimization?

The synthesis of this compound typically involves regioselective functionalization of naphthalene derivatives. A common approach includes formylation at the 1-position of a methoxy-substituted naphthalene precursor. Reaction conditions such as temperature, choice of catalyst (e.g., Lewis acids), and protecting group strategies significantly impact yield. For example, optimizing reaction time and solvent polarity can minimize side reactions like over-oxidation or demethylation. Structural analogs, such as 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde, have been synthesized via Friedel-Crafts alkylation followed by selective deprotection, highlighting the importance of steric and electronic effects in regioselectivity . Characterization of intermediates using NMR and mass spectrometry is critical for verifying synthetic steps .

Q. How is this compound characterized using spectroscopic methods?

Key spectroscopic techniques include:

- UV/Visible Spectroscopy : Identifies conjugation patterns and π→π* transitions, with absorbance peaks typically in the 250–350 nm range .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., base peak at m/z corresponding to the molecular ion) and fragmentation patterns indicative of the aldehyde and methoxy groups .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aldehydic proton at δ 9.8–10.2 ppm, aromatic protons influenced by substituents) and carbon chemical shifts for structural validation .

Q. What are the primary toxicological endpoints assessed for this compound in animal studies?

Standard endpoints include:

- Systemic Effects : Hepatic (e.g., enzyme elevation, histopathology), renal (glomerular filtration rate), and respiratory (airway inflammation) outcomes .

- Carcinogenicity : Potential for DNA adduct formation or genotoxicity via comet assays .

- Dose-Response Relationships : Threshold determination using NOAEL/LOAEL metrics from controlled exposure studies in rodents . Data extraction templates for such studies prioritize consistency in reporting (e.g., Table C-2 in evidence 5) .

Advanced Research Questions

Q. How can researchers address heterogeneity in meta-analyses of toxicological data for this compound?

Heterogeneity arises from variations in study design (e.g., species, exposure routes). Statistical tools include:

- I² Statistic : Quantifies the percentage of total variability due to heterogeneity rather than chance. Values >50% indicate substantial heterogeneity, necessitating subgroup analysis (e.g., separating inhalation vs. oral studies) .

- Random-Effects Models : Adjust for between-study variance, providing more conservative effect estimates .

- Sensitivity Analysis : Excludes low-confidence studies (e.g., those with unblinded dosing or incomplete outcome reporting) to assess robustness .

Q. What methodological considerations are critical when designing controlled exposure studies to evaluate inhalation toxicity?

Key factors include:

- Dose Randomization : Ensure uniform distribution of exposure concentrations across test groups to avoid selection bias .

- Allocation Concealment : Use coded chambers or blinded technicians to prevent confounding .

- Endpoint Standardization : Adopt harmonized metrics (e.g., respiratory rate, bronchial lavage cell counts) to facilitate cross-study comparisons .

- Confidence Grading : Classify studies as high/moderate/low confidence based on criteria like outcome reporting completeness (Table C-6/C-7 in evidence 2) .

Q. How should contradictions in reported toxicological outcomes between in vivo and in vitro studies be resolved?

Discrepancies often stem from metabolic differences (e.g., hepatic activation in vivo vs. static cell cultures). Strategies include:

- Mechanistic Bridging : Use microsomal incubations to simulate metabolic pathways in vitro .

- Quality Assessment : Apply risk-of-bias tools (e.g., Table C-6) to prioritize high-confidence studies .

- Integrated Testing Strategies : Combine apical endpoints (e.g., histopathology) with omics data (transcriptomics/proteomics) to reconcile findings .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

Regioselectivity is influenced by:

- Electronic Effects : The electron-donating methoxy group directs electrophilic substitution to the activated 4- and 8-positions.

- Steric Hindrance : Bulky reagents favor substitution at less hindered sites .

- Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) enable cross-coupling at specific positions, as demonstrated in prenylation reactions of analogous naphthalene carbaldehydes . Mechanistic insights from computational chemistry (e.g., DFT calculations) can further guide reaction design .

Q. Methodological Resources

- Systematic Reviews : Follow Cochrane Handbook guidelines for data extraction and bias assessment .

- Data Interpretation : Use NIST Chemistry WebBook for spectral validation and physicochemical property benchmarking .

- Toxicity Profiling : Refer to inclusion criteria in Table B-1 (evidence 10) for study selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.